Physicochemical properties of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Physicochemical properties of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Topic: Physicochemical properties of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
[1][2]
Executive Summary
4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (CAS: 1158492-15-9) is a specialized heterocyclic building block and pharmacophore scaffold.[1][2] Structurally, it combines a benzimidazole core—privileged in medicinal chemistry for its bioisosteric resemblance to purines—with a piperidine moiety that enhances aqueous solubility and target interaction via hydrogen bonding.[1]
This guide provides a rigorous technical analysis of its physicochemical behavior, focusing on the impact of the 4-methyl substituent and the dihydrochloride salt form.[1] It is designed to assist medicinal chemists and formulation scientists in optimizing the handling, synthesis, and characterization of this compound during early-stage drug discovery.[1]
Chemical Identity & Structural Analysis[1][2][4][5]
Nomenclature and Identifiers[1][4][6][7]
-
IUPAC Name: 4-methyl-2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride[1]
-
CAS Number: 1158492-15-9[1]
-
Molecular Formula: C₁₃H₁₉Cl₂N₃ (Salt) | C₁₃H₁₉N₃ (Free Base)[1]
-
Molecular Weight: 288.22 g/mol (Salt) | ~215.29 g/mol (Free Base)[1]
-
Core Scaffold: Benzimidazole fused with a piperidine ring at the C2 position.[1][3][4]
Structural Logic: The "4-Methyl" Effect
The introduction of a methyl group at the C4 position of the benzimidazole ring creates a distinct steric and electronic environment compared to the unsubstituted parent [2-(4-piperidinyl)-1H-benzimidazole].[1]
-
Steric Hindrance: The C4-methyl group provides steric bulk near the N3 nitrogen.[1] This can modulate binding affinity by restricting conformational freedom in the active site of targets (e.g., Histamine H4 receptors or specific kinases).[1]
-
Lipophilicity: The methyl group increases the LogP value by approximately 0.5 units compared to the parent, potentially improving membrane permeability.[1]
-
Salt Form (Dihydrochloride): The presence of two HCl molecules indicates that both the secondary amine of the piperidine (highly basic, pKa ~11) and the imidazole nitrogen (moderately basic, pKa ~5.[1]5) are protonated.[1] This renders the solid highly water-soluble but potentially hygroscopic.[1]
Physicochemical Properties Profile
The following data summarizes the critical properties governing the compound's behavior in solution and solid states.
Quantitative Data Summary
| Property | Value / Range | Context |
| Physical State | White to off-white crystalline solid | Dihydrochloride salt form |
| Melting Point | > 250°C (Decomposition) | Typical for high-melting HCl salts |
| Solubility (Water) | > 50 mg/mL | High solubility due to ionization |
| Solubility (DMSO) | > 100 mg/mL | Standard stock solution solvent |
| pKa₁ (Piperidine) | 10.8 ± 0.5 (Predicted) | Strong base; protonated at physiological pH |
| pKa₂ (Benzimidazole) | 5.6 ± 0.3 (Predicted) | Weak base; protonated only at acidic pH |
| LogP (Free Base) | ~2.2 | Moderate lipophilicity |
| Hygroscopicity | Moderate to High | Requires desiccated storage |
Ionization Behavior
Understanding the ionization state is critical for assay development.[1]
-
pH < 5: The compound exists as a dication (both N-piperidine and N-benzimidazole protonated).[1] This is the species present in the dihydrochloride salt.[1]
-
pH 7.4: The compound exists primarily as a monocation (N-piperidine protonated, N-benzimidazole neutral).[1]
-
pH > 12: The compound exists as a neutral free base , which may precipitate out of aqueous solution.[1]
Synthesis & Reaction Pathways[1][4][7]
The synthesis of this scaffold typically involves the condensation of a diamine with a carboxylic acid derivative.[1][5] The choice of 3-methyl-1,2-phenylenediamine determines the regiochemistry of the methyl group.[1]
Synthesis Workflow Visualization
The following diagram illustrates the condensation logic required to generate the specific 4-methyl isomer.
Figure 1: Synthetic pathway for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride via Phillips condensation.
Experimental Protocols
Protocol: Potentiometric pKa Determination
Why this matters: Accurate pKa values are essential for predicting blood-brain barrier (BBB) penetration and solubility at physiological pH.[1]
Materials:
-
Compound: 5 mg of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl.[1]
-
Titrant: 0.1 M KOH (CO₂-free).[1]
-
Solvent: 0.15 M KCl (ionic strength adjuster).
Methodology:
-
Dissolution: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed 0.15 M KCl. Note: No acid addition is needed initially because the salt itself provides the acidic protons.[1]
-
Pre-acidification (Optional): If the starting pH is > 3.0, add a known volume of 0.1 M HCl to ensure the titration curve captures the full benzimidazole ionization (pKa ~5.6).[1]
-
Titration: Titrate with 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation.
-
Data Analysis: Plot pH vs. Volume of KOH.
-
Validation: The volume difference between inflection points should correspond to exactly 1 equivalent of base, confirming the purity of the salt.[1]
Protocol: Kinetic Solubility Profiling
Why this matters: The dihydrochloride salt is soluble, but the free base (formed in intestinal pH) may precipitate.[1]
Methodology:
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Spike 5 µL of stock into 495 µL of buffer (pH 1.2, 4.0, 6.8, and 7.4) in a 96-well plate. Final concentration: 100 µM.[1]
-
Incubation: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitates.[1]
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation:
Expectation: High solubility at pH 1.2 and 4.0; reduced solubility at pH 7.4 due to the formation of the monocation/neutral equilibrium.[1]
Handling and Stability (E-E-A-T)
Storage Conditions
-
Hygroscopicity: Dihydrochloride salts are prone to absorbing atmospheric moisture, forming sticky hydrates that complicate weighing.[1]
-
Recommendation: Store at -20°C in a sealed vial within a secondary desiccated container. Allow the vial to warm to room temperature before opening to prevent condensation.
Solution Stability
-
DMSO Stock: Stable for >6 months at -20°C.[1]
-
Aqueous Solutions: The benzimidazole ring is stable to hydrolysis.[1] However, aqueous solutions should be used within 24 hours to avoid oxidation of the secondary amine or microbial growth.[1]
Analytical Characterization Signatures
To verify the identity of the compound (e.g., after synthesis or purchase), look for these specific spectral signatures.
¹H NMR (DMSO-d₆)[1]
-
Aromatic Region (7.0 - 7.6 ppm): You will observe a pattern for the tri-substituted benzene ring.[1] Unlike the symmetric parent, the 4-methyl group breaks symmetry, resulting in distinct signals for the H5, H6, and H7 protons.[1]
-
Methyl Group (~2.5 - 2.6 ppm): A sharp singlet corresponding to the Ar-CH₃ group.[1] Note: This may overlap with the DMSO solvent peak (2.50 ppm), so use D₂O exchange or CD₃OD if overlap occurs.[1]
-
Piperidine Ring: Multiplets ranging from 1.8 to 3.5 ppm.[1]
-
Exchangeable Protons: Broad singlets >10 ppm for the NH protons (benzimidazole and piperidine ammonium), visible only in dry DMSO-d₆.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: ESI Positive (+).[1]
-
Parent Ion [M+H]⁺: m/z ~216.15 (Calculated for C₁₃H₁₈N₃⁺).[1]
-
Note: You will NOT see the chloride ions in the positive MS spectrum; they are counterions.[1]
References
-
PubChem Compound Summary. 2-(4-Piperidinyl)-1H-benzimidazole (Parent Scaffold).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Journal of Heterocyclic Chemistry. Synthesis of Benzimidazole Derivatives via Phillips Condensation. (General Methodology Reference). [Link][1]
